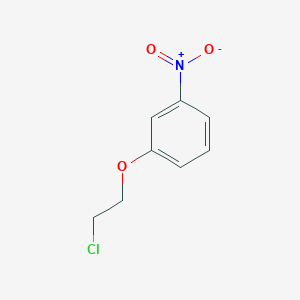

1-(2-Chloroethoxy)-3-nitrobenzene

概要

説明

1-(2-Chloroethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloroethoxy group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-(2-chloroethoxy)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.

化学反応の分析

Types of Reactions: 1-(2-Chloroethoxy)-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, base catalysts.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 1-(2-Aminoethoxy)-3-nitrobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding quinones.

科学的研究の応用

Scientific Research Applications

1-(2-Chloroethoxy)-3-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its applications in scientific research include:

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of pharmaceutical agents due to its ability to undergo electrophilic aromatic substitution reactions. It can be transformed into various bioactive molecules that have therapeutic potential.

- Development of Agrochemicals : The compound is also used in the formulation of agrochemicals, including pesticides and herbicides. Its chlorinated structure enhances its effectiveness against pests while providing stability under various environmental conditions.

- Material Science : In materials science, this compound is explored for its potential use in creating polymers and advanced materials. The nitro group can facilitate further reactions that yield materials with specific properties for industrial applications.

Industrial Applications

- Chemical Intermediates : The primary application of this compound is as a chemical intermediate in the production of dyes, pigments, and other specialty chemicals. It is processed to create derivatives that are essential in various industrial processes.

- Manufacturing of Colorants : This compound can be transformed into colorants used in textiles and coatings. Its reactivity allows for modifications that enhance color stability and vibrancy.

Environmental Impact and Safety

The environmental impact of this compound is a critical consideration due to its potential toxicity and persistence in the environment. Studies indicate:

- Toxicological Studies : Research has shown that compounds similar to this compound exhibit varying degrees of toxicity to aquatic organisms. For example, studies on related nitroaromatic compounds have indicated potential hazards to fish and invertebrates, necessitating careful handling and disposal practices .

- Biodegradability : The compound's biodegradability has been assessed under controlled conditions, revealing limited degradation rates. This raises concerns regarding its accumulation in ecosystems and highlights the need for effective waste management strategies .

Case Study 1: Synthesis of Bioactive Compounds

In a recent study, researchers utilized this compound as a precursor for synthesizing novel anti-cancer agents. The compound underwent a series of transformations that resulted in derivatives exhibiting significant cytotoxic activity against cancer cell lines.

Case Study 2: Environmental Toxicity Assessment

A comprehensive toxicity assessment was conducted on aquatic species exposed to this compound. Results indicated acute toxicity levels that necessitated further investigation into chronic exposure effects and potential bioaccumulation in food chains.

作用機序

The mechanism of action of 1-(2-chloroethoxy)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloroethoxy group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems.

類似化合物との比較

- 2-(2-Chloroethoxy)ethanol

- 2-Chloroethanol

- 2-Ethoxyethanol

Comparison: 1-(2-Chloroethoxy)-3-nitrobenzene is unique due to the presence of both a nitro group and a chloroethoxy group on the benzene ring

生物活性

1-(2-Chloroethoxy)-3-nitrobenzene is an organic compound with the chemical formula C₈H₈ClNO₃. It is a nitroaromatic compound that has garnered attention due to its potential biological activities, including toxicity and mutagenicity. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 87291-34-7

- Molecular Weight : 187.61 g/mol

- Structure : The compound consists of a nitro group and a chloroethoxy substituent on a benzene ring, which influences its reactivity and biological interactions.

Acute Toxicity

Studies indicate that this compound exhibits significant acute toxicity. The LD50 values vary among species:

- In rats, the LD50 is reported to be approximately 560 mg/kg body weight, indicating a moderate level of acute toxicity .

- Observed symptoms include reduced activity, ocular discharge, and in severe cases, death within days post-exposure .

Mutagenicity and Carcinogenicity

Research into the mutagenic potential of this compound reveals mixed results:

- It has shown weak mutagenic activity in bacterial test systems but not in mammalian cell tests. Notably, it induced sister chromatid exchanges in mammalian cells, suggesting potential genotoxic effects .

- Long-term exposure studies have raised concerns regarding its carcinogenic potential, with evidence suggesting tumor induction in various organs in animal models .

The biological activity of this compound is primarily attributed to its interaction with cellular components:

- Enzyme Inhibition : The compound may inhibit enzymes involved in detoxification processes, leading to the accumulation of reactive intermediates that can cause cellular damage.

- Receptor Interactions : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially affecting neurological functions .

Case Study 1: Reproductive Toxicity in Rodents

A study conducted on male rats exposed to systemic doses revealed adverse effects on reproductive organs. The lowest observed adverse effect level (LOAEL) was determined at 1.1 ppm, with increased liver and kidney weights noted even at lower concentrations .

Case Study 2: Genotoxicity Assessment

In vitro studies assessing the genotoxic potential of this compound indicated weak clastogenic activity. This was evidenced by increased rates of sister chromatid exchanges in cultured mammalian cells, although the biological significance remains unclear .

Summary Table of Biological Activities

特性

IUPAC Name |

1-(2-chloroethoxy)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-4-5-13-8-3-1-2-7(6-8)10(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNHTVVNRCRLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401749 | |

| Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87291-34-7 | |

| Record name | 1-(2-chloroethoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。